REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[F:7][C:8]([F:19])([F:18])[CH2:9]OS(C(F)(F)F)(=O)=O.[Br:20][C:21]1[CH:27]=[CH:26][C:24]([NH2:25])=[CH:23][C:22]=1[CH3:28]>CC#N>[Br:20][C:21]1[CH:27]=[CH:26][C:24]([NH:25][CH2:9][C:8]([F:19])([F:18])[F:7])=[CH:23][C:22]=1[CH3:28] |f:0.1.2|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.36 mL
|
Type
|
reactant
|
Smiles
|
FC(COS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(N)C=C1)C
|
Name
|
|
Quantity
|
39 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was then purified by silica gel column chromatography (hexane-ethyl acetate)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)NCC(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |